4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,2-diol
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Overview
Description
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL is a complex organic compound that features a unique structure combining a thienyl group, a dihydropyrazolo benzoxazin core, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the thienyl group or the benzoxazin core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thienyl and benzoxazin sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenediol moiety would yield quinones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(4-METHOXYPHENYL)[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE: Shares a similar core structure but with different substituents.
N,N-DIMETHYL-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]ANILINE: Another related compound with variations in the functional groups.
Uniqueness
The uniqueness of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C20H16N2O3S/c23-16-8-7-12(10-17(16)24)20-22-15(13-4-1-2-5-18(13)25-20)11-14(21-22)19-6-3-9-26-19/h1-10,15,20,23-24H,11H2 |
InChI Key |
SNSDDJBLFZAUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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